molecular formula C21H22N2O4 B2999768 3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898411-00-2

3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No. B2999768
CAS RN: 898411-00-2
M. Wt: 366.417
InChI Key: ZUNTZZNOIWWQQA-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a useful research compound. Its molecular formula is C21H22N2O4 and its molecular weight is 366.417. The purity is usually 95%.
BenchChem offers high-quality 3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound 3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is involved in various synthesis reactions indicative of its chemical reactivity and potential applications in creating new molecular structures. For example, the reaction of anthranilamides with levulinic acids led to the synthesis of tetrahydropyrrolo[2,1-b]quinazoline-1,9-diones, showcasing the reactivity of similar compounds in forming complex heterocyclic structures (Yamato & Takeuchi, 1982). Additionally, studies on dimethoxybenzothieno[2,3-c]quinolines revealed methods for photocyclization of carboxamides, leading to novel heterocyclic compounds (Stuart, Khora, Mckenney, & Castle, 1987), further emphasizing the versatility of dimethoxy compounds in synthetic chemistry.

Catalytic Applications and Material Synthesis

Research on pyrrole-based ligands, including those related to the queried compound, has led to the development of aluminum and zinc complexes with notable applications in catalysis, particularly in the ring-opening polymerization of ε-caprolactone (Qiao, Ma, & Wang, 2011). This illustrates the potential of such compounds in facilitating polymer synthesis, highlighting their significance in material science.

Antibacterial Activity

In the realm of pharmacology, derivatives of pyrroloquinoline, akin to the compound , have been explored for their antibacterial properties. A study on novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides demonstrated significant in vitro antibacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis (Largani et al., 2017). These findings suggest the therapeutic potential of such compounds in treating bacterial infections.

properties

IUPAC Name

3,4-dimethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-12-16-11-15(9-13-5-4-8-23(19(13)16)21(12)25)22-20(24)14-6-7-17(26-2)18(10-14)27-3/h6-7,9-12H,4-5,8H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNTZZNOIWWQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

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